molecular formula C20H28N4O2S B12599641 2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide

2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide

Cat. No.: B12599641
M. Wt: 388.5 g/mol
InChI Key: KNNUPFRNQCZBMD-UHFFFAOYSA-N
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Description

2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide is a complex organic compound that features a benzimidazole ring fused with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide typically involves multi-step organic reactionsThe final step often involves the attachment of the dimethylacetamide group under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and scalability. These methods often utilize fixed-bed reactors and catalysts such as platinum on carbon (Pt/C) to facilitate the hydrogenation and cyclization steps required for the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
  • Reducing agents: Hydrogen gas (H2), palladium on carbon (Pd/C)
  • Nucleophiles: Halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to interact with nucleic acids and proteins, while the piperidine moiety can enhance binding affinity and specificity. These interactions can modulate biochemical pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dimethyl-1-piperidinyl)ethylformamide
  • N-[2-(2,6-Dimethyl-1-piperidinyl)ethyl]-1-naphthalenamine
  • Pyrimido[1,2-a]benzimidazoles

Uniqueness

2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide is unique due to its specific combination of benzimidazole and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H28N4O2S

Molecular Weight

388.5 g/mol

IUPAC Name

2-[1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-yl]sulfanyl-N,N-dimethylacetamide

InChI

InChI=1S/C20H28N4O2S/c1-14-8-7-9-15(2)24(14)18(25)12-23-17-11-6-5-10-16(17)21-20(23)27-13-19(26)22(3)4/h5-6,10-11,14-15H,7-9,12-13H2,1-4H3

InChI Key

KNNUPFRNQCZBMD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)CN2C3=CC=CC=C3N=C2SCC(=O)N(C)C)C

Origin of Product

United States

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